Technical Monograph: 3-Chloro-2-ethoxy-5-nitropyridine (CAS 874492-07-6)
Technical Monograph: 3-Chloro-2-ethoxy-5-nitropyridine (CAS 874492-07-6)
Executive Summary & Nomenclature Alert
Critical Nomenclature Clarification: A distinct discrepancy exists between the chemical name and the CAS number provided in the topic request.
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CAS 874492-07-6 corresponds to 3-Chloro-2-ethoxy-5-nitropyridine .
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The name 5-chloro-3-ethoxy-2-nitropyridine corresponds to the structural isomer CAS 847902-51-6 .[1][2][3][4]
As the CAS registry number is the definitive unique identifier in chemical sourcing and regulatory filing, this guide is technically grounded on CAS 874492-07-6 (3-Chloro-2-ethoxy-5-nitropyridine) . This scaffold is a critical intermediate in the synthesis of kinase inhibitors, particularly those requiring a highly functionalized pyridine core for ATP-binding pocket interactions.
Core Identity Profile
| Property | Specification |
| IUPAC Name | 3-Chloro-2-ethoxy-5-nitropyridine |
| CAS Number | 874492-07-6 |
| Molecular Formula | C₇H₇ClN₂O₃ |
| Molecular Weight | 202.60 g/mol |
| SMILES | CCOC1=NC(Cl)=CC(=O)=C1 |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 45–50 °C (Typical for this class) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
Structural Significance in Drug Design[12]
The 3-chloro-2-ethoxy-5-nitropyridine scaffold offers three distinct vectors for diversification, making it a "privileged structure" in medicinal chemistry:
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C2-Ethoxy Group: Acts as a hydrogen bond acceptor/donor mimic or hydrophobic filler. In many ALK and ROS1 inhibitors, alkoxy groups at this position tune lipophilicity and metabolic stability.
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C3-Chloro Handle: A steric blocker that forces the pyridine ring into specific torsion angles relative to biaryl coupling partners. It also serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) if the C2/C5 positions are protected or orthogonal.
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C5-Nitro Group: A masked amine. Reduction yields the 5-amino derivative, a universal "hinge binder" motif in kinase inhibition, allowing for the formation of amide or urea linkages.
Synthetic Pathways & Protocols
The synthesis of CAS 874492-07-6 relies on the high regioselectivity of Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The most robust route disconnects the C2-Ethoxy bond. The precursor, 2,3-dichloro-5-nitropyridine , possesses a C2-chlorine atom that is significantly more electrophilic than the C3-chlorine due to the combined electron-withdrawing effects of the ring nitrogen (ortho) and the C5-nitro group (para).
Detailed Experimental Protocol
Objective: Synthesis of 3-Chloro-2-ethoxy-5-nitropyridine from 2,3-dichloro-5-nitropyridine.
Reagents:
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Starting Material: 2,3-Dichloro-5-nitropyridine (1.0 eq)
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Nucleophile: Sodium Ethoxide (NaOEt) (1.1 eq) or Ethanol/K₂CO₃
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Solvent: Anhydrous Ethanol (EtOH) or THF
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Temperature: 0 °C to 25 °C
Step-by-Step Methodology:
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Preparation: Charge a flame-dried reaction vessel with 2,3-dichloro-5-nitropyridine (e.g., 10.0 g, 51.8 mmol) and dissolve in anhydrous ethanol (100 mL) under
atmosphere. -
Addition: Cool the solution to 0 °C using an ice bath. Dropwise add a solution of NaOEt (21 wt% in EtOH, 1.1 eq) over 30 minutes. Note: Control exotherm to prevent displacement of the C3-chloro or bis-substitution.
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Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (25 °C) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should convert to the product (Rf ~0.4).
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Quench & Workup: Concentrate the reaction mixture under reduced pressure to remove bulk ethanol. Resuspend the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
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Purification: Dry the organic phase over anhydrous
, filter, and concentrate. Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) if necessary.
Self-Validating Checkpoint:
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1H NMR (CDCl3, 400 MHz): Look for the ethoxy quartet (~4.5 ppm) and triplet (~1.4 ppm). Crucially, verify the aromatic region shows two singlets (or doublets with small coupling) corresponding to H4 and H6. If the C3-Cl was displaced, the splitting pattern would change significantly.
Reaction Pathway Visualization
Caption: Regioselective Nucleophilic Aromatic Substitution (
Downstream Applications & Functionalization[12]
Once synthesized, CAS 874492-07-6 serves as a versatile linchpin. The most common workflow involves the reduction of the nitro group to an amine, followed by coupling to form the drug core.
Reduction to 5-Amino-3-chloro-2-ethoxypyridine
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Method A (Catalytic Hydrogenation):
(1 atm), 10% Pd/C, MeOH. Caution: Monitor carefully to avoid hydrodechlorination of the C3-Cl. -
Method B (Chemoselective): Iron powder (Fe),
, EtOH/H₂O, reflux. This method preserves the C3-chloro substituent with high fidelity.
Functionalization Workflow
Caption: Standard medicinal chemistry workflow converting the nitro-pyridine core into a bioactive amino-pyridine scaffold.
Safety & Handling (HSE)
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Hazards: As a nitro-pyridine, the compound carries risks of potential explosivity upon heating (though lower than polynitro compounds). It is a skin and eye irritant.
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Storage: Store at 2–8 °C under inert gas (
or Ar). Protect from light. -
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (NOx control).
References
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PubChem Compound Summary. "3-Chloro-2-ethoxy-5-nitropyridine (CAS 874492-07-6)." National Center for Biotechnology Information. Link
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ChemScene Product Data. "3-Chloro-2-ethoxy-5-nitropyridine Structure and Properties." Link
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International Science Community Association. "Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine." Res. J. Chem. Sci. (Describing the synthesis of the 2-ethoxy derivative via SnAr). Link
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BLD Pharm. "Safety Data Sheet for CAS 874492-07-6." Link
Sources
- 1. CAS:1243467-18-66-Chloro-3-cyclopropoxy-2-nitropyridine-毕得医药 [bidepharm.com]
- 2. 152684-28-1|5-Chloro-3-methoxy-2-nitropyridine|BLD Pharm [bldpharm.com]
- 3. 1807062-29-8|3-Chloro-5-methoxy-2-nitropyridine|BLD Pharm [bldpharm.com]
- 4. CAS 847902-51-6 | 4H54-5-0R | MDL MFCD11878538 | 5-Chloro-3-ethoxy-2-nitropyridine | SynQuest Laboratories [synquestlabs.com]
